tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate
Overview
Description
“tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate” is a chemical compound with the CAS Number: 892952-70-4 . It has a molecular weight of 249.74 and a molecular formula of C9H14ClN2O2S .
Synthesis Analysis
The synthesis of this compound involves the use of triethylamine in 1,4-dioxane at 2 - 20℃ for 144 hours . Another method involves the use of 1,3-Dichloroacetone and tert-butyl carbamothioylcarbamate in acetone at 20℃ for 72 hours .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H14ClN2O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5,15H,4H2,1-3H3,(H,11,12,13) .Physical and Chemical Properties Analysis
This compound is stored at a temperature between 2-8°C . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Molecular Interactions
Catalyzed Lithiation for Functionalized Carbamates : The reaction of tert-butyl (4-(chloromethyl)thiazol-2-yl)carbamate with lithium powder and catalytic DTBB leads to functionalized carbamates. This process, involving electrophiles and hydrolysis, results in the synthesis of substituted 1,2-diols, demonstrating its utility in organic synthesis (Ortiz, Guijarro, & Yus, 1999).
Isomorphous Crystal Structures Involving Halogen Bonds : this compound is part of a family of compounds forming isomorphous crystal structures. These structures are linked via hydrogen and halogen bonds, indicating the compound's potential in crystallography and materials science (Baillargeon et al., 2017).
Role in Excited-State Intramolecular Proton Transfer (ESIPT) : The compound is involved in ESIPT reactions, a process critical in the design of organic light-emitting diodes (OLEDs). This application showcases its relevance in advanced materials and photonic technology (Zhang et al., 2016).
Chemical Transformations and Synthesis
Synthesis of Diverse Organic Compounds : It serves as a precursor in the synthesis of various organic compounds, including 1,3,4-thiadiazolesulfonamides. Its involvement in bond formation and the presence of sulfonyl groups highlight its versatility in organic chemistry (Pedregosa et al., 1996).
Carbene Structure Analysis : The compound is instrumental in studying the structure of stable carbenes, contributing to our understanding of carbene chemistry and its potential applications in synthetic organic chemistry (Hill et al., 1997).
Synthesis of Heterocyclic Compounds : It plays a key role in the synthesis of heterocyclic compounds, which are vital in pharmaceuticals and agrochemicals. This application underscores its importance in the development of new drugs and agricultural chemicals (Scott, 2006).
Crystallography and Structural Studies
Single Crystal X-ray Diffraction Studies : The compound is used in structural analysis through single-crystal X-ray diffraction, aiding in the understanding of molecular geometries and interactions. This application is crucial in the field of molecular crystallography (Kant, Singh, & Agarwal, 2015).
Formation of Isomorphous Structures : Research on this compound contributes to the understanding of how certain compounds form isomorphous structures, essential in materials science and engineering (Cao, Cui, & Mao, 2008).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,4H2,1-3H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMXQKNNEPFDPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668691 | |
Record name | tert-Butyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70668691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892952-70-4 | |
Record name | tert-Butyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70668691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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